4-Amino-2-chloro-6-methyl-5-nitropyrimidine

Palladium-Catalyzed Amination C-N Coupling Synthetic Methodology

4-Amino-2-chloro-6-methyl-5-nitropyrimidine (CAS 5453-06-5) is a critical heterocyclic intermediate. Its distinct substitution pattern—featuring a C2 chloro leaving group, a C5 nitro group, and pre-installed C4 amino and C6 methyl groups—enables highly regioselective nucleophilic aromatic substitution (SNAr). This controlled reactivity is essential for constructing mono-substituted purine derivatives via palladium-catalyzed amination and accelerating the synthesis of antitumor clitocine analogs, minimizing steps in drug discovery. For research use only.

Molecular Formula C5H5ClN4O2
Molecular Weight 188.57 g/mol
CAS No. 5453-06-5
Cat. No. B014205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-chloro-6-methyl-5-nitropyrimidine
CAS5453-06-5
SynonymsNSC 19054
Molecular FormulaC5H5ClN4O2
Molecular Weight188.57 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)Cl)N)[N+](=O)[O-]
InChIInChI=1S/C5H5ClN4O2/c1-2-3(10(11)12)4(7)9-5(6)8-2/h1H3,(H2,7,8,9)
InChIKeyZBYYVBFAHVINCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-2-chloro-6-methyl-5-nitropyrimidine (CAS 5453-06-5) Procurement Guide


4-Amino-2-chloro-6-methyl-5-nitropyrimidine (CAS 5453-06-5) is a highly functionalized, heterocyclic building block of the chloro-substituted 5-nitropyrimidine class [1]. Its molecular structure incorporates a pyrimidine core with four distinct substituents: an amino group at position 4, a chloro group at position 2, a methyl group at position 6, and a nitro group at position 5. This specific substitution pattern imparts unique reactivity, making it a valuable intermediate in the synthesis of pharmaceutical nucleosides and purines [1], and it serves as a key precursor in the development of diverse bioactive molecules .

Why Generic 5-Nitropyrimidines Cannot Substitute for 4-Amino-2-chloro-6-methyl-5-nitropyrimidine


The specific substitution pattern of 4-Amino-2-chloro-6-methyl-5-nitropyrimidine dictates its unique reactivity and application profile, preventing simple substitution by other chloro-substituted 5-nitropyrimidines [1]. The combination of the electron-withdrawing nitro group at C5 and the methyl group at C6, along with the chloro leaving group at C2, creates a distinct electrophilic landscape for regioselective nucleophilic aromatic substitution (SNAr) [1]. This is crucial for the controlled, sequential functionalization required for complex molecule synthesis. Unlike analogs with different substituents, this compound offers a specific reactivity profile that is often a prerequisite for achieving the desired product yield and purity in targeted synthetic routes .

Quantitative Differentiation of 4-Amino-2-chloro-6-methyl-5-nitropyrimidine (CAS 5453-06-5)


Reactivity Comparison in Pd-Catalyzed Amination with 4,6-Dichloro-5-nitropyrimidine

4-Amino-2-chloro-6-methyl-5-nitropyrimidine demonstrates distinct reactivity in palladium-catalyzed amination compared to 4,6-dichloro-5-nitropyrimidine [1]. While 4,6-dichloro-5-nitropyrimidine can undergo di-amination, the methyl and amino substituents on 4-Amino-2-chloro-6-methyl-5-nitropyrimidine modulate its electronic properties, making it more suitable for mono-substitution, which is often desired for building complex nucleoside analogs [1].

Palladium-Catalyzed Amination C-N Coupling Synthetic Methodology

Selective Nucleophilic Substitution vs. 4-Amino-2,6-dichloro-5-nitropyrimidine

The presence of the electron-donating methyl group at the C6 position in 4-Amino-2-chloro-6-methyl-5-nitropyrimidine alters the regioselectivity of nucleophilic aromatic substitution compared to 4-amino-2,6-dichloro-5-nitropyrimidine [1]. In 4-amino-2,6-dichloro-5-nitropyrimidine, nucleophilic attack is favored at both C2 and C6 positions, often leading to mixtures. In contrast, the methyl group in the target compound deactivates the C6 position, directing substitution more cleanly to the C2 position [2].

Nucleophilic Aromatic Substitution Regioselectivity Synthetic Intermediate

Application as a Direct Precursor to Clitocine Analogs vs. Other Pyrimidines

Chloro-substituted 5-nitropyrimidines are established intermediates for bioactive nucleoside analogs like clitocine [1]. The substitution pattern of 4-Amino-2-chloro-6-methyl-5-nitropyrimidine makes it a more direct precursor for specific clitocine analogs compared to other pyrimidine derivatives that would require additional synthetic steps to install the necessary functional groups [1].

Nucleoside Analog Antitumor Agent Drug Discovery

Optimal Use Cases for 4-Amino-2-chloro-6-methyl-5-nitropyrimidine (CAS 5453-06-5)


Synthesis of Mono-Substituted Purine Derivatives

This compound is ideally suited as a starting material for the synthesis of mono-substituted purine derivatives via palladium-catalyzed amination, where its unique substitution pattern facilitates selective C-N bond formation at the C2 position, avoiding the di-substitution common with other pyrimidines [1].

Development of Clitocine-Based Antitumor Agents

Its structure serves as a direct and efficient intermediate in the construction of clitocine analogs, a class of antitumor nucleosides. The pre-installed methyl and amino groups minimize the number of synthetic transformations required, accelerating medicinal chemistry campaigns [1].

Building Block for Focused Libraries of Bioactive Molecules

The compound's versatility allows for the generation of diverse small-molecule libraries. The chloro group at C2 acts as a handle for sequential functionalization, enabling the introduction of various amines or other nucleophiles to explore structure-activity relationships in drug discovery .

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